molecular formula C17H20F2N4O3S B2747745 N-(2,4-difluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921795-04-2

N-(2,4-difluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2747745
CAS RN: 921795-04-2
M. Wt: 398.43
InChI Key: UNNUDEQKRJYVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H20F2N4O3S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Related Compounds : Research has demonstrated the synthesis of various acetamide derivatives with potential applications in scientific research. For instance, Yu et al. (2014) synthesized N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives using carbodiimide condensation catalysis. These compounds were characterized by IR, 1H NMR, and elemental analyses, highlighting their structural properties and potential for diverse applications (Yu et al., 2014).

  • Molecular Structure Analysis : Boechat et al. (2011) studied the structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, which are isostructural and exhibit 'V' shaped molecular structures. The intermolecular interactions in these compounds, such as hydrogen bonds and C–H···π interactions, contribute to their 3-D arrays. This research provides insight into the molecular architecture and potential chemical behavior of related acetamides (Boechat et al., 2011).

Potential Pharmaceutical Applications

  • Novel Antipsychotic Agents : Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents. Their research focused on compounds that demonstrated an antipsychotic-like profile in animal tests, without interacting with dopamine receptors. This study indicates the potential pharmaceutical applications of similar acetamide compounds in treating psychiatric disorders (Wise et al., 1987).

  • Antibacterial Activity : Gullapelli et al. (2014) synthesized and evaluated the antibacterial activity of N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methylpyrimidine-2-ylthio)acetamide and related derivatives. These compounds showed promising results against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Gullapelli et al., 2014).

Advanced Chemical Synthesis and Analysis

  • Cascade Reactions for Heterocycles Synthesis : Schmeyers and Kaupp (2002) reported on the use of thioureido-acetamides for the synthesis of various heterocycles through one-pot cascade reactions. This demonstrates the role of acetamide derivatives in facilitating efficient and diverse chemical syntheses (Schmeyers & Kaupp, 2002).

  • Development of Fluorescent Probes : Shao et al. (2011) developed novel imidazo[1,2-a]pyridine derivatives, including acetamide compounds, which were shown to be efficient fluorescent probes for mercury ion detection. This highlights the application of acetamide derivatives in the development of sensitive detection tools for environmental and analytical chemistry (Shao et al., 2011).

properties

IUPAC Name

2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-10(2)21-15(25)7-23-12(8-24)6-20-17(23)27-9-16(26)22-14-4-3-11(18)5-13(14)19/h3-6,10,24H,7-9H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNUDEQKRJYVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.